![molecular formula C14H22ClNS B13249322 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNS. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzylsulfanyl group attached to the ethyl chain. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with benzyl mercaptan under specific conditions. The process can be summarized as follows:
Starting Materials: Piperidine and benzyl mercaptan.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride
- 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
- 4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride
Uniqueness
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C14H22ClNS |
|---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
4-(2-benzylsulfanylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H |
InChI Key |
FKOLGWUWIIBTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13249243.png)

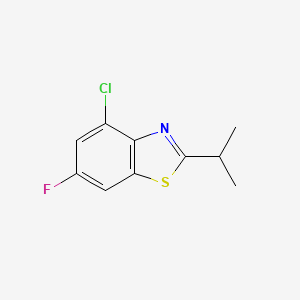
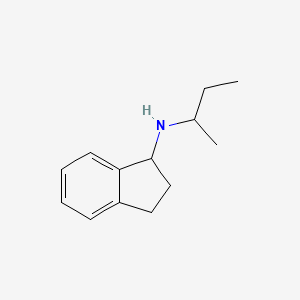

![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B13249284.png)
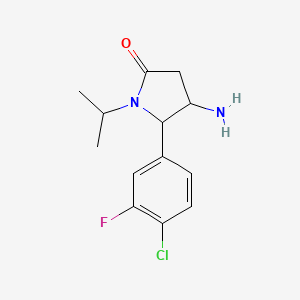
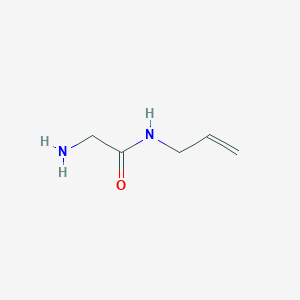
![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
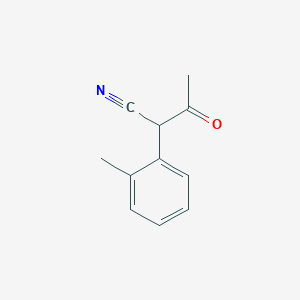
![2-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13249312.png)
![4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249315.png)
amine](/img/structure/B13249317.png)
